molecular formula C16H30Cl2N2O2 B5344967 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride

Cat. No.: B5344967
M. Wt: 353.3 g/mol
InChI Key: ISSUDRQFILLHPK-UHFFFAOYSA-N
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Description

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.2ClH/c1-18-13-7-8-14(18)10-15(9-13)20-16(19)11-17-12-5-3-2-4-6-12;;/h12-15,17H,2-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUDRQFILLHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CNC3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, or rhodium, in the presence of chiral ligands to ensure high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of ionic liquids to facilitate the reaction and improve yield . The reaction conditions, such as temperature and concentration, are optimized to ensure the formation of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various materials and chemicals, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride include:

Uniqueness

What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler or less stable molecules.

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